1-(Oxazol-2-yl)ethanol
Overview
Description
1-(Oxazol-2-yl)ethanol is a chemical compound that belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
1-(Oxazol-2-yl)ethanol is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often various enzymes and receptors, with which they can readily bind via numerous non-covalent interactions
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in biological responses . The specific interactions and resulting changes would depend on the specific targets and the substitution pattern in the oxazole derivatives .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The affected pathways and their downstream effects would depend on the specific targets and the mode of action of the compound.
Pharmacokinetics
The pharmacokinetic characteristics of oxazole derivatives are known to play a crucial role in their biological activities
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it’s likely that the compound would have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxazol-2-yl)ethanol can be synthesized through the reduction of 1-(oxazol-2-yl)ethanone using sodium borohydride in methanol. The reaction is typically carried out at 0°C and then allowed to warm to room temperature over two hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient and scalable synthetic routes, such as flow chemistry, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxazoles using oxidizing agents like manganese dioxide.
Reduction: Further reduction can lead to the formation of different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in a packed reactor.
Reduction: Sodium borohydride in methanol.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: Oxazoles.
Reduction: Derivatives with modified functional groups.
Substitution: Compounds with substituted hydroxyl groups.
Scientific Research Applications
1-(Oxazol-2-yl)ethanol has been explored for its potential in several scientific research areas:
Comparison with Similar Compounds
Oxazole: The parent compound with a similar structure but lacking the ethanol group.
Oxazoline: A related compound with a saturated ring structure.
Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions.
Uniqueness: 1-(Oxazol-2-yl)ethanol is unique due to its specific functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVWRYIMIGDBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CO1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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